Calcium bis(isoundecanoate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

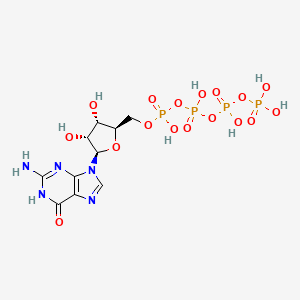

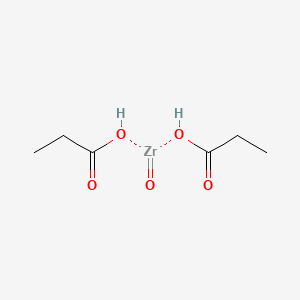

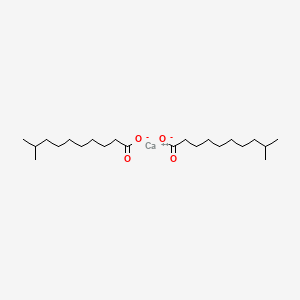

イソウンデカン酸カルシウムは、化学式C22H42CaO4を持つ化学化合物です。これは、分岐鎖脂肪酸であるイソウンデカン酸のカルシウム塩です。この化合物は、その独特の化学的特性により、さまざまな産業分野や科学分野で応用されています。

準備方法

合成経路と反応条件

イソウンデカン酸カルシウムは、水酸化カルシウムとイソウンデカン酸との反応によって合成できます。反応は通常、制御された温度と圧力条件下で有機溶媒中で行われます。一般的な反応は以下の通りです。

Ca(OH)2+2C11H22O2→Ca(C11H21O2)2+2H2O

工業的生産方法

工業的な設定では、イソウンデカン酸カルシウムの生産は、水酸化カルシウムとイソウンデカン酸を正確な化学量論比で混合する大規模反応器で行われます。反応混合物はその後加熱され、撹拌されて反応が完了します。生成物は、濾過および再結晶プロセスによって精製され、高純度のイソウンデカン酸カルシウムが得られます。

化学反応の分析

反応の種類

イソウンデカン酸カルシウムは、以下を含むさまざまな化学反応を起こします。

酸化: 炭酸カルシウムやその他の酸化生成物を生成するために酸化される可能性があります。

還元: 特定の条件下では、カルシウムとイソウンデカン酸を生成するために還元される可能性があります。

置換: イソウンデカン酸基が他の官能基に置き換えられる置換反応に参加する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: 目的の置換生成物に応じて、さまざまな有機試薬を使用できます。

生成される主要な生成物

酸化: 炭酸カルシウムおよびその他の酸化誘導体。

還元: カルシウム金属とイソウンデカン酸。

置換: 異なる官能基を持つ置換されたカルシウム塩。

科学研究への応用

イソウンデカン酸カルシウムは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。

生物学: 特にカルシウムシグナル伝達経路における生物学的システムにおける潜在的な役割について研究されています。

医学: 薬物送達システムにおける潜在的な使用と治療薬としての可能性を探るための研究が進行中です。

産業: 潤滑剤、可塑剤、その他の工業用化学品の生産に使用されます。

科学的研究の応用

Calcium bis(isoundecanoate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential role in biological systems, particularly in calcium signaling pathways.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

作用機序

イソウンデカン酸カルシウムの作用機序には、生物学的システムにおけるカルシウムチャネルおよびトランスポーターとの相互作用が含まれます。これは、筋肉収縮、神経伝達、細胞増殖などのさまざまな細胞プロセスに不可欠なカルシウムシグナル伝達経路を調節できます。化合物の効果は、制御された方法でカルシウムイオンを放出する能力によって媒介され、さまざまな分子標的と経路に影響を与えます。

類似の化合物との比較

類似の化合物

ステアリン酸カルシウム: 脂肪酸の別のカルシウム塩で、一般的に潤滑剤や安定剤として使用されます。

パルミチン酸カルシウム: イソウンデカン酸カルシウムと構造が類似しており、同様の用途に使用されます。

オレイン酸カルシウム: 石鹸の製造や乳化剤として使用されます。

独自性

イソウンデカン酸カルシウムは、分岐鎖構造のために独特です。これは、直鎖脂肪酸塩と比較して異なる物理的および化学的特性を与えます。この構造上の違いは、その溶解性、反応性、および他の分子との相互作用に影響を与え、他のカルシウム塩がそれほど効果的ではない可能性がある特定の用途に適しています。

類似化合物との比較

Similar Compounds

Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.

Calcium palmitate: Similar in structure and used in similar applications as calcium bis(isoundecanoate).

Calcium oleate: Used in the production of soaps and as an emulsifier.

Uniqueness

Calcium bis(isoundecanoate) is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to linear fatty acid salts. This structural difference can influence its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other calcium salts may not be as effective.

特性

CAS番号 |

93965-31-2 |

|---|---|

分子式 |

C22H42CaO4 |

分子量 |

410.6 g/mol |

IUPAC名 |

calcium;9-methyldecanoate |

InChI |

InChI=1S/2C11H22O2.Ca/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |

InChIキー |

QPNKURZNOOIZRJ-UHFFFAOYSA-L |

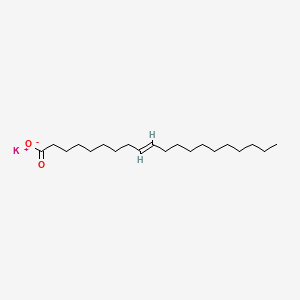

正規SMILES |

CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。